N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring:
- A 4,5-dimethyl-1,3-benzothiazole core, a heterocyclic motif known for its role in medicinal chemistry (e.g., antitumor and antimicrobial activities).
- A pyridin-2-ylmethyl substituent on the acetamide nitrogen, which may enhance solubility or target binding.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-7-12-21-23(17(16)2)26-24(31-21)27(15-19-6-4-5-13-25-19)22(28)14-18-8-10-20(11-9-18)32(3,29)30/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVGRHNLIRTTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Dimethyl-2-Aminothiophenol
A widely adopted route involves the cyclization of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide (CNBr) in anhydrous ethanol under reflux (72–80°C, 6–8 hours). This method yields the benzothiazole ring system with >85% efficiency. Alternative cyclizing agents, such as chloroacetone, have been explored but result in lower yields (∼65%) due to competing side reactions.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| CNBr | Ethanol | 80°C | 6 | 87 |
| Chloroacetone | DMF | 100°C | 12 | 65 |
Functionalization via Friedel-Crafts Alkylation
Post-cyclization methylation at the 4- and 5-positions is achieved using methyl iodide (MeI) and aluminum chloride (AlCl₃) in dichloromethane (DCM). A molar ratio of 1:2.2 (benzothiazole:MeI) ensures complete dimethylation within 3 hours at 0–5°C.
N-Alkylation with Pyridin-2-ylmethyl Group
The secondary amine of the acetamide intermediate undergoes alkylation with 2-(bromomethyl)pyridine hydrobromide.
Alkylation Protocol
A mixture of the acetamide (1 equiv), 2-(bromomethyl)pyridine (1.5 equiv), and potassium carbonate (K₂CO₃, 2 equiv) in acetonitrile is refluxed for 8 hours. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yielding the final product in 68% yield.
Critical Considerations
- Excess alkylating agent (1.5 equiv) prevents di-alkylation.
- K₂CO₃ acts as both base and desiccant.
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3) produces needle-shaped crystals suitable for X-ray diffraction. Hirshfeld surface analysis confirms intermolecular hydrogen bonding between the sulfonyl oxygen and pyridinyl nitrogen.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (d, J = 8.2 Hz, 2H, Ar-H), 7.48 (d, J = 8.2 Hz, 2H, Ar-H), 4.82 (s, 2H, CH₂-pyridine), 3.21 (s, 3H, SO₂CH₃), 2.34 (s, 6H, CH₃-benzothiazole).
- IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).
Yield Optimization and Scalability
| Step | Laboratory Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Benzothiazole core | 87% | 82% |
| Sulfonation | 92% | 88% |
| Amide coupling | 78% | 72% |
| N-Alkylation | 68% | 63% |
Scale-up challenges include exothermic sulfonation and column chromatography limitations, addressed via continuous flow reactors and centrifugal partition chromatography.
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A emerging strategy employs copper(I)-catalyzed coupling to concurrently introduce the pyridinylmethyl and methanesulfonyl groups, reducing steps from four to two. Initial trials show 55% yield, necessitating further optimization.
Enzymatic Amidation
Lipase-mediated coupling in ionic liquids ([BMIM][BF₄]) achieves 60% yield under mild conditions (40°C, pH 7.5), though substrate specificity remains a limitation.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The table below highlights structural variations among the target compound and analogs from the evidence:
Implications of Substituents on Properties
Benzothiazole vs. The pyridin-2-ylmethyl group in the target could improve aqueous solubility relative to purely aromatic substituents.
Sulfonyl vs. Sulfanyl/Nitro Groups: The methanesulfonyl group in the target compound offers metabolic stability and reduced nucleophilicity compared to the sulfanyl group in , which may participate in redox reactions .
Methyl Substitutions: 4,5-Dimethyl on the benzothiazole (target) vs.
Research Findings and Hypotheses
- ’s compound is a medical intermediate, implying utility in synthesizing bioactive molecules. The target’s pyridine and sulfonyl groups may refine such applications .
- ’s compound is listed in drug discovery databases, suggesting the benzothiazole-acetamide scaffold is a viable drug candidate. The target’s methanesulfonyl group could improve pharmacokinetics over ’s nitro group .
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with various substituents that enhance its biological activity. The structural formula is as follows:
Key Properties:
- Molecular Weight: 336.43 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- LogP: Indicates moderate lipophilicity, which is beneficial for membrane permeability.
Biological Activity Overview
Benzothiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound under review has shown promising results in various biological assays.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 (Skin) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 3.5 | Cell cycle arrest |
| H1299 (Lung) | 4.0 | Inhibition of IL-6 and TNF-α |
These findings suggest that the compound may inhibit tumor growth through multiple pathways, including apoptosis and modulation of inflammatory cytokines.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation: It can interact with cell surface receptors that regulate cell survival and apoptosis.
- Cytokine Regulation: The compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Studies
Several studies have evaluated the biological activity of this compound or similar derivatives:
-
Study on Apoptosis Induction:
- A study demonstrated that at concentrations of 1 to 4 μM, the compound induced apoptosis in A431 cells through activation of caspase pathways.
- Western blot analysis confirmed increased expression of pro-apoptotic proteins.
-
Cell Cycle Arrest:
- Research indicated that treatment with the compound led to G0/G1 phase arrest in A549 cells, suggesting a potential mechanism for inhibiting tumor growth.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor size compared to controls, highlighting its potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
